AZ505 ditrifluoroacetate

Description

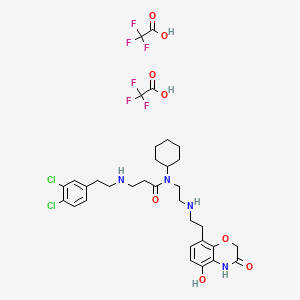

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38Cl2N4O4.2C2HF3O2/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28;2*3-2(4,5)1(6)7/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZSXVZCRINTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40Cl2F6N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of AZ505 Ditrifluoroacetate

For researchers and professionals navigating the complexities of drug development and epigenetic regulation, a profound understanding of a compound's mechanism of action is paramount. This guide provides an in-depth examination of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SMYD2 protein lysine methyltransferase. We will delve into its core mechanism, downstream signaling effects, and the experimental methodologies used to elucidate its function, presenting quantitative data and visual representations to facilitate a comprehensive understanding.

Core Mechanism: Selective Inhibition of SMYD2

This compound functions as a highly potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2), an oncogenic protein lysine methyltransferase.[1][2][3][] Its mechanism is centered on the direct inhibition of the enzymatic activity of SMYD2.[1][5] The binding of AZ505 to SMYD2 is primarily driven by hydrophobic interactions.[6][7][8]

The molecular interaction is characterized by the engagement of three distinct moieties of the AZ505 molecule with specific domains of the SMYD2 protein[1]:

-

The benzooxazinone group interacts with the lysine-binding channel.

-

The cyclohexyl group engages with the core SET and I-SET domains.

-

The dichlorophenethyl group extends across the peptide binding groove.

This precise interaction underpins its high selectivity and potency.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified through various biochemical assays, demonstrating its high affinity for SMYD2 and significant selectivity over other methyltransferases.

| Parameter | Target | Value | Selectivity |

| IC50 | SMYD2 | 0.12 µM[1][2][3][6][7][8][9][10] | >600-fold vs. other HMTs |

| SMYD3 | >83.3 µM[1][3][6][7][8][9] | ||

| DOT1L | >83.3 µM[1][3][6][7][8][9] | ||

| EZH2 | >83.3 µM[3][6][7][9] | ||

| Kd | SMYD2 | 0.5 µM[6][7][8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.

Downstream Cellular Signaling Pathways

The inhibition of SMYD2 by AZ505 triggers a cascade of downstream effects on various signaling pathways implicated in cell growth, inflammation, and survival.

-

STAT3 and p65 Signaling: In MDA-MB231 breast cancer cells, treatment with AZ505 (40 μM for 2 hours) leads to a decrease in the methylation and phosphorylation of STAT3 and the p65 subunit of NF-κB, without affecting their total protein expression.[6]

-

c-Myc Expression: In PC3 and DU145 prostate cancer cells, a 48-hour treatment with 20 μM AZ505 results in decreased expression of the oncoprotein c-Myc.[6]

-

PKD-Associated Pathways: In Pkd1 mutant renal epithelial cells, AZ505 affects signaling pathways associated with polycystic kidney disease. A 2-hour treatment was shown to alter the phosphorylation of ERK, S6, AKT, and Rb.[6]

Dichotomous Role in Bone Metabolism

AZ505 exhibits contrasting effects on bone metabolism in in vitro versus in vivo settings, highlighting the complexity of its biological activities.

In Vitro Effects on Bone Cells

In cell culture experiments, AZ505 demonstrates anabolic (bone-building) effects[11]:

-

Osteoblast Differentiation: It enhances the differentiation of pre-osteoblasts, as evidenced by increased alkaline phosphatase (ALP) and Alizarin red staining. This is accompanied by the upregulation of key osteoblast marker genes, including Runx2 and osteocalcin.

-

Osteoclast Inhibition: AZ505 suppresses the differentiation of bone marrow-derived macrophages into osteoclasts. This is observed through decreased tartrate-resistant acid phosphatase (TRAP) staining and reduced expression of osteoclast marker genes such as c-Fos, nuclear factor of activated T cells (NFATc1), cathepsin K, and dendritic cell-specific transmembrane protein (DC-STAMP).

In Vivo Effects on Bone Metabolism

Contrary to the in vitro findings, in vivo administration of AZ505 to mice results in a significant catabolic (bone-reducing) effect, leading to a marked decrease in trabecular bone mass.[11] This paradoxical outcome is attributed to the potent upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts.[11] The increased RANKL/OPG ratio stimulates osteoclast activity, overriding the direct anabolic effects on osteoblasts and leading to net bone loss. Additionally, AZ505 has been shown to suppress the BMP2-induced phosphorylation of Smad1/5.[11]

Experimental Protocols and Methodologies

The characterization of AZ505's mechanism of action has relied on a variety of established experimental techniques.

In Vitro SMYD2 Inhibition Assay

-

Objective: To determine the IC50 of AZ505 against SMYD2 and other methyltransferases.

-

Methodology: Purified recombinant SMYD2 enzyme is incubated with a substrate (e.g., a p53 peptide) and a methyl donor (S-adenosylmethionine), in the presence of varying concentrations of AZ505. The enzymatic activity is measured, often using a radiometric or fluorescence-based assay that detects the transfer of the methyl group to the substrate. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.

Western Blot Analysis

-

Objective: To assess the levels of protein expression and phosphorylation.

-

Methodology: Cells are treated with AZ505 or a vehicle control for a specified duration. Whole-cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the target proteins (e.g., STAT3, phospho-STAT3, c-Myc) and a loading control (e.g., β-actin). The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Osteoblast and Osteoclast Differentiation Assays

-

Objective: To evaluate the effect of AZ505 on bone cell differentiation in vitro.

-

Methodology:

-

Osteoblasts: Calvarial pre-osteoblasts are cultured in an osteogenic medium containing ascorbic acid and β-glycerophosphate, with or without AZ505. Differentiation is assessed by:

-

Alkaline Phosphatase (ALP) Staining: An early marker of osteoblast differentiation.

-

Alizarin Red Staining: Detects calcium deposition, a marker of late-stage osteoblast mineralization.

-

-

Osteoclasts: Bone marrow-derived macrophages are cultured with M-CSF and RANKL to induce osteoclastogenesis, in the presence or absence of AZ505. Differentiation is quantified by:

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Identifies multinucleated, TRAP-positive osteoclasts.

-

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the expression levels of specific genes.

-

Methodology: RNA is extracted from cells treated with AZ505 or a control. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using primers specific for the genes of interest (e.g., Runx2, osteocalcin, RANKL). The relative gene expression is calculated after normalization to a housekeeping gene.

In Vivo Mouse Studies

-

Objective: To determine the effect of AZ505 on bone mass in a living organism.

-

Methodology: Mice are administered AZ505 (e.g., via intraperitoneal injection) or a vehicle control over a period of several weeks. At the end of the treatment period, femurs are harvested, and the trabecular bone architecture is analyzed using micro-computed tomography (micro-CT). Parameters such as bone volume/tissue volume (BV/TV), trabecular number, and trabecular separation are quantified.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 5. westbioscience.com [westbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocompare.com [biocompare.com]

- 9. AZ505 | Histone Methyltransferase | TargetMol [targetmol.com]

- 10. This compound | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 11. Effects of the Lysine Methyltransferase Inhibitor AZ505 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Structure and chemical properties of AZ505 ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Chemical Structure and Properties

This compound is a synthetic small molecule that acts as a highly selective inhibitor of SMYD2, a lysine methyltransferase.[1][2][3] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C33H40Cl2F6N4O8 | [2][4] |

| Molecular Weight | 805.59 g/mol | [2][3][4] |

| CAS Number | 1035227-44-1 | [4][5] |

| Canonical SMILES | C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [6] |

| Storage | Store at -20°C for long-term stability. | [1][2] |

Biological Activity and Selectivity

AZ505 is a potent and specific inhibitor of SMYD2, an enzyme that catalyzes the transfer of methyl groups to lysine residues on both histone and non-histone proteins.[1][7] The inhibitory activity and binding affinity of AZ505 are detailed in the following table.

| Parameter | Value | Target | Notes | Reference |

| IC50 | 0.12 μM | SMYD2 | Over 600-fold greater selectivity for SMYD2 over other histone methyltransferases. | [6][7] |

| >83.3 μM | SMYD3 | [6][7] | ||

| >83.3 μM | DOT1L | [6][7] | ||

| >83.3 μM | EZH2 | [6][7] | ||

| Kd | 0.5 μM | SMYD2 | Determined by Isothermal Titration Calorimetry (ITC). | [6][7] |

Mechanism of Action

AZ505 acts as a substrate-competitive inhibitor of SMYD2.[8] X-ray crystallography studies have revealed that AZ505 binds to the peptide-binding groove of SMYD2.[1] This binding mode prevents the natural substrate, such as the tumor suppressor protein p53, from accessing the active site, thereby inhibiting its methylation. The binding of AZ505 to SMYD2 is primarily driven by hydrophobic interactions.[6]

Experimental Protocols

SMYD2 Inhibition Assay (IC50 Determination)

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of AZ505 against SMYD2.

Materials:

-

Recombinant human SMYD2 enzyme

-

S-(5'-Adenosyl)-L-methionine (SAM), methyl donor

-

Biotinylated p53 peptide substrate

-

AlphaLISA® detection reagents

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.01% Tween-20)

-

This compound, serially diluted

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant SMYD2 enzyme to each well of a 384-well plate.

-

Add the serially diluted AZ505 or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methylation reaction by adding a mixture of the biotinylated p53 peptide substrate and SAM to each well.

-

Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing AlphaLISA® acceptor beads conjugated to an antibody specific for the methylated p53 substrate.

-

Add AlphaLISA® donor beads and incubate in the dark to allow for bead proximity binding.

-

Read the plate on an AlphaScreen-capable plate reader.

-

The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination

This protocol describes a general procedure for measuring the binding affinity (Kd) of AZ505 to SMYD2 using ITC.

Materials:

-

Purified recombinant human SMYD2 protein

-

This compound

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Procedure:

-

Thoroughly dialyze the purified SMYD2 protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the same ITC buffer.

-

Degas both the protein and inhibitor solutions to prevent air bubbles.

-

Load the SMYD2 protein solution into the sample cell of the ITC instrument.

-

Load the AZ505 solution into the injection syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

-

Perform a series of injections of the AZ505 solution into the SMYD2 solution.

-

The heat change associated with each injection is measured.

-

The resulting data is analyzed using the instrument's software to fit a binding isotherm and determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SMYD2 signaling pathway and a typical experimental workflow for evaluating SMYD2 inhibitors.

Caption: SMYD2-mediated methylation of p53 and Rb leading to their inactivation, and its inhibition by AZ505.

Caption: A typical workflow for the discovery and characterization of a SMYD2 inhibitor like AZ505.

References

- 1. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor BMPR2 and stimulates bone morphogenetic protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to AZ505 Ditrifluoroacetate as a SMYD2 Inhibitor

This guide provides a comprehensive technical overview of this compound, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cancers.

Introduction

SMYD2 is a protein lysine methyltransferase that plays a crucial role in epigenetic regulation and cellular signaling through the methylation of both histone and non-histone proteins.[1] Its substrates include key tumor suppressor proteins like p53 and retinoblastoma protein (Rb), and its dysregulation has been linked to the progression of various cancers, making it a compelling target for therapeutic intervention.[1] this compound has emerged as a valuable chemical probe for studying SMYD2 function and as a lead compound for the development of novel anticancer agents.[1][2] This document details the biochemical and cellular activity of AZ505, the experimental protocols for its characterization, and its impact on relevant signaling pathways.

Data Presentation

Biochemical and Biophysical Data

AZ505 is a potent inhibitor of SMYD2 with high selectivity over other histone methyltransferases.[3][4] It acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[2][5]

| Parameter | Value | Notes |

| IC50 (SMYD2) | 0.12 µM | Half-maximal inhibitory concentration against SMYD2 enzymatic activity.[3][4][6] |

| Ki | 0.3 µM | Inhibition constant.[5] |

| Kd (ITC) | 0.5 µM | Dissociation constant determined by Isothermal Titration Calorimetry.[3][4] |

| p53 Peptide Kd (ITC) | 3.7 µM | Dissociation constant for the p53 substrate peptide, for comparison.[3][4] |

Selectivity Profile

AZ505 demonstrates significant selectivity for SMYD2 over other protein lysine methyltransferases.[3][4][7]

| Methyltransferase | IC50 | Fold Selectivity vs. SMYD2 |

| SMYD2 | 0.12 µM | - |

| SMYD3 | >83.3 µM | >694-fold |

| DOT1L | >83.3 µM | >694-fold |

| EZH2 | >83.3 µM | >694-fold |

| GLP | >83.3 µM | >694-fold |

| G9a | >83.3 µM | >694-fold |

| SET7/9 | >83.3 µM | >694-fold |

Cellular Activity

AZ505 exhibits activity in various cancer cell lines, impacting cell proliferation, apoptosis, and key signaling pathways.

| Cell Line | Assay | Concentration | Effect |

| U251 and U87 (Glioma) | Cell Proliferation (CCK-8) | 5 µM | Inhibition of cell growth.[8] |

| Apoptosis (Flow Cytometry) | 10 µM or 15 µM | Increased apoptosis.[8] | |

| Wound Healing | 5 µM or 7 µM | Inhibition of cell migration.[8] | |

| PC3 and DU145 (Prostate Cancer) | Western Blot | 20 µM (48h) | Decreased expression of c-Myc.[3] |

| MDA-MB-231 (Breast Cancer) | Western Blot | 40 µM (2h) | Decreased methylation and phosphorylation of STAT3 and p65.[3] |

| Pkd1-null MEK cells | Western Blot | Not specified (2h) | Altered phosphorylation of ERK, S6, AKT, and Rb.[3] |

Experimental Protocols

High-Throughput Screening (HTS) for SMYD2 Inhibitors

AZ505 was identified from a high-throughput chemical screen using the AlphaScreen technology.[1]

Principle: The assay measures the methylation of a biotinylated p53 peptide by SMYD2. A primary antibody recognizes the methylated peptide, and a secondary antibody conjugated to acceptor beads binds the primary antibody. Streptavidin-coated donor beads bind the biotinylated peptide. In the presence of methylation, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.

Protocol Outline:

-

Recombinant SMYD2 enzyme is incubated with a biotinylated p53 peptide substrate and S-adenosylmethionine (SAM) as a methyl donor.

-

Test compounds (like AZ505) are added to the reaction mixture.

-

The reaction is stopped, and AlphaScreen acceptor beads coated with a methyl-lysine specific antibody and donor beads coated with streptavidin are added.

-

After an incubation period, the plate is read on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of SMYD2 activity.

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity (Kd) of AZ505 to SMYD2.[3]

Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Protocol Outline:

-

A solution of purified SMYD2 protein is placed in the sample cell of the calorimeter.

-

A solution of AZ505 is loaded into the injection syringe.

-

The AZ505 solution is titrated into the SMYD2 solution in a series of small injections.

-

The heat released or absorbed during the binding event is measured after each injection.

-

The resulting data is fitted to a binding model to calculate the dissociation constant (Kd).

X-ray Crystallography

The crystal structure of SMYD2 in complex with AZ505 was determined to elucidate the binding mode.[2]

Principle: X-ray crystallography provides a high-resolution three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule.

Protocol Outline:

-

Purified SMYD2 protein is co-crystallized with AZ505.

-

Crystals are grown and then exposed to a focused beam of X-rays.

-

The diffraction pattern is recorded and used to calculate an electron density map.

-

A model of the protein-inhibitor complex is built into the electron density map and refined to produce the final structure.

Cellular Assays for SMYD2 Inhibition

Cell Proliferation Assay (e.g., CCK-8):

-

Cancer cells (e.g., U251, U87) are seeded in 96-well plates.[8]

-

Cells are treated with various concentrations of AZ505 or vehicle control (DMSO).[8]

-

After a set incubation period (e.g., 24, 48, 72 hours), a colorimetric reagent (like CCK-8) is added to the wells.

-

The absorbance is measured, which is proportional to the number of viable cells.

Apoptosis Assay (e.g., Annexin V/PI Staining):

-

Cells are treated with AZ505 or vehicle control.[8]

-

After treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Western Blot Analysis:

-

Cells are treated with AZ505.[3]

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies against target proteins (e.g., p-STAT3, p-p65, c-Myc) and loading controls.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

SMYD2 and the NF-κB Signaling Pathway

SMYD2 has been shown to positively regulate the NF-κB signaling pathway.[9][10] It can methylate TRAF2, a key adapter protein in the NF-κB cascade, leading to sustained activation of this pro-inflammatory and pro-survival pathway.[9][10] AZ505, by inhibiting SMYD2, can attenuate NF-κB signaling.

AZ505 inhibits SMYD2-mediated NF-κB signaling.

SMYD2 and p53 Regulation

SMYD2 can methylate the tumor suppressor p53 at lysine 370, which represses p53's transcriptional activity and its ability to induce apoptosis.[11] By inhibiting SMYD2, AZ505 can potentially restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

AZ505 restores p53 function by inhibiting SMYD2.

Experimental Workflow for SMYD2 Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a SMYD2 inhibitor like AZ505.

A workflow for SMYD2 inhibitor discovery.

Conclusion

This compound is a potent, selective, and cell-active inhibitor of SMYD2. Its well-characterized biochemical profile and demonstrated effects on cancer-relevant signaling pathways make it an invaluable tool for researchers studying the biological roles of SMYD2. Furthermore, its substrate-competitive mechanism of action and favorable selectivity profile provide a solid foundation for the development of next-generation SMYD2 inhibitors for cancer therapy. This guide provides the core technical information required for professionals in the field to understand and utilize AZ505 in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AZ505 (AZ-505) | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

- 9. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of AZ505 Ditrifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. The information presented herein is compiled from publicly available research data and is intended to support further investigation and drug development efforts targeting SMYD2.

Core Efficacy and Selectivity

This compound has been identified as a highly potent and selective inhibitor of SMYD2. In vitro enzymatic assays have demonstrated its ability to inhibit SMYD2 at sub-micromolar concentrations. The selectivity of AZ505 is a key attribute, with significantly lower activity against other histone methyltransferases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Binding Affinity (Kd, μM) | Notes |

| SMYD2 | 0.12 [1][2][3][4] | 0.5 [1][5] | Potent and selective inhibition. |

| SMYD3 | >83.3[1][3] | Not Reported | Over 600-fold selectivity compared to SMYD2.[1][3] |

| DOT1L | >83.3[1][3] | Not Reported | High selectivity. |

| EZH2 | >83.3[6] | Not Reported | High selectivity. |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Kd: The dissociation constant, a measure of the binding affinity between a ligand (AZ505) and a protein (SMYD2).

Mechanism of Action

X-ray crystallography studies have revealed that AZ505 acts as a substrate-competitive inhibitor of SMYD2.[2][6] It binds to the peptide-binding groove of the enzyme, thereby preventing the natural substrate, such as p53, from accessing the active site.[2][6] This competitive inhibition is a key aspect of its mechanism. The binding of AZ505 to SMYD2 is primarily driven by hydrophobic interactions.[1][3]

Experimental Protocols

SMYD2 Inhibition Assay (IC50 Determination)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of AZ505 against SMYD2, based on typical biochemical assays for methyltransferase activity.

Caption: Workflow for determining the IC50 of AZ505 against SMYD2.

Methodology:

-

Assay Components: The assay is typically performed in a buffer containing recombinant SMYD2 enzyme, a peptide substrate (e.g., a p53-derived peptide), and the co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., with ³H) for detection.

-

Inhibitor Preparation: A dilution series of this compound is prepared in a suitable solvent like DMSO.

-

Reaction Initiation: The reaction is initiated by adding the radiolabeled SAM to a mixture of the enzyme, peptide substrate, and varying concentrations of the inhibitor.

-

Incubation: The reaction mixtures are incubated to allow for the methylation of the peptide substrate by SMYD2.

-

Detection: The reaction is stopped, and the amount of methylated peptide is quantified. For radiolabeled assays, this often involves capturing the peptide on a filter and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each AZ505 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

ITC is utilized to measure the binding affinity (Kd) of AZ505 to SMYD2.

Methodology:

-

Sample Preparation: Purified, recombinant SMYD2 protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the AZ505 solution are made into the SMYD2 solution.

-

Heat Measurement: The heat change associated with each injection is measured by the calorimeter.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways Involving SMYD2

SMYD2 is known to methylate both histone and non-histone proteins, thereby playing a role in various cellular signaling pathways. Inhibition of SMYD2 by AZ505 can modulate these pathways.

SMYD2-Mediated Regulation of NF-κB and AKT Signaling

SMYD2 has been shown to methylate several key signaling proteins, including TRAF2 and PTEN, which in turn affects the NF-κB and AKT pathways.

References

- 1. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

AZ505 Ditrifluoroacetate: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ505 ditrifluoroacetate is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes and diseases, including cancer. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of AZ505. It includes a summary of its inhibitory activity, details of key experimental protocols, and a visualization of its interaction with relevant signaling pathways.

Introduction

Protein lysine methyltransferases (PKMTs) are a class of enzymes that play a crucial role in regulating gene expression and other cellular functions through the methylation of lysine residues on histone and non-histone proteins. SMYD2 is a member of the SMYD family of PKMTs, and its dysregulation has been linked to the development and progression of various cancers. AZ505 was identified through high-throughput screening as a potent and selective inhibitor of SMYD2, making it a valuable tool for studying the biological functions of this enzyme and a potential starting point for the development of novel therapeutics.

Discovery and Development

The discovery of AZ505 was the result of a comprehensive high-throughput screening (HTS) campaign aimed at identifying inhibitors of SMYD2. The initial screening of a large compound library was performed using AlphaScreen technology, a bead-based assay that measures the inhibition of SMYD2-mediated methylation of a peptide substrate. Hits from the primary screen were then subjected to a validation cascade to confirm their activity and determine their potency.

Experimental Workflow for Discovery

The general workflow for the discovery of AZ505 is outlined below. This process involves initial screening, hit confirmation, and subsequent characterization of the lead compound.

Chemical Properties and Synthesis

This compound has the chemical formula C33H40Cl2F6N4O8 and a molecular weight of 805.59 g/mol .

While the detailed chemical synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is known. Commercial suppliers provide the compound, indicating that a synthetic route has been established.

Biological Activity and Potency

AZ505 is a potent inhibitor of SMYD2 with a half-maximal inhibitory concentration (IC50) of 0.12 μM.[1][2][3][4][5][6] It exhibits high selectivity for SMYD2 over other histone methyltransferases.

| Target Enzyme | IC50 (μM) |

| SMYD2 | 0.12 [1][2][3][4][5][6] |

| SMYD3 | > 83.3[1] |

| DOT1L | > 83.3[1] |

| EZH2 | > 83.3[1] |

The binding of AZ505 to SMYD2 is reported to be driven primarily by entropy, which suggests that the interaction is mediated by hydrophobic interactions with few specific hydrogen bonds.[3]

Mechanism of Action and Signaling Pathways

AZ505 functions as a competitive inhibitor of the peptide substrate of SMYD2, binding to the peptide-binding groove of the enzyme.[1] By inhibiting SMYD2, AZ505 can modulate the methylation of various downstream targets, thereby affecting multiple signaling pathways.

SMYD2 and the NF-κB Signaling Pathway

SMYD2 has been shown to methylate and regulate components of the NF-κB signaling pathway. Inhibition of SMYD2 by AZ505 can therefore impact NF-κB-mediated cellular processes such as inflammation and cell survival.

SMYD2 and the BMP Signaling Pathway

Studies have also implicated SMYD2 in the regulation of the Bone Morphogenetic Protein (BMP) signaling pathway. AZ505 has been observed to affect BMP-mediated cellular responses, such as osteoblast differentiation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies used in the study of AZ505.

In Vitro SMYD2 Inhibition Assay (AlphaScreen)

This assay is used to determine the IC50 of inhibitors against SMYD2.

-

Principle: A biotinylated peptide substrate is incubated with SMYD2 and S-adenosyl-L-methionine (SAM), the methyl donor. The methylation event is detected using an antibody specific for the methylated product and AlphaScreen donor and acceptor beads.

-

Reagents:

-

Recombinant human SMYD2 enzyme

-

Biotinylated p53-derived peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

Anti-methyl-lysine antibody

-

Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

-

Procedure:

-

Prepare serial dilutions of AZ505 in DMSO.

-

In a 384-well plate, add SMYD2 enzyme to the assay buffer.

-

Add the diluted AZ505 or DMSO (vehicle control) to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of the peptide substrate and SAM.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the methylated product by adding the detection mix containing the antibody and AlphaScreen beads.

-

Incubate in the dark (e.g., for 60 minutes) at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Osteoblast and Osteoclast Differentiation Assays

These assays were used to evaluate the effect of AZ505 on bone cell differentiation in vitro.[7]

-

Osteoblast Differentiation:

-

Calvarial preosteoblasts are cultured in an osteogenic medium.

-

Cells are treated with varying concentrations of AZ505.

-

Differentiation is assessed by:

-

-

Osteoclast Differentiation:

-

Bone marrow-derived macrophages are cultured with M-CSF and RANKL.

-

Cells are treated with AZ505.

-

Differentiation is assessed by:

-

In Vivo Mouse Studies

To evaluate the in vivo effects of AZ505, animal studies are conducted.

-

Animal Model: Mice are used to study the systemic effects of AZ505.

-

Administration: AZ505 is administered, for example, via intraperitoneal injection.[7]

-

Analysis:

-

For bone metabolism studies, femurs are collected and analyzed by micro-computed tomography (μCT) to assess trabecular bone mass.[7]

-

Tissue samples can be collected for histological analysis or gene and protein expression studies.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C33H40Cl2F6N4O8 | [8][9] |

| Molecular Weight | 805.59 g/mol | [2][8] |

| SMYD2 IC50 | 0.12 μM | [1][2][3][4][5][6] |

| SMYD3 IC50 | > 83.3 μM | [1] |

| DOT1L IC50 | > 83.3 μM | [1] |

| EZH2 IC50 | > 83.3 μM | [1] |

| In Vivo Bone Mass Effect | Markedly decreased trabecular bone mass in mice | [7] |

| Effect on RANKL in Osteoblasts | Strongly upregulated expression | [7] |

Conclusion

This compound is a valuable chemical probe for studying the biological roles of SMYD2. Its high potency and selectivity make it a powerful tool for dissecting the involvement of this methyltransferase in various cellular signaling pathways. The unexpected in vivo effects on bone metabolism highlight the complexity of translating in vitro findings to whole-organism physiology and underscore the importance of comprehensive preclinical evaluation. Further research into the therapeutic potential of SMYD2 inhibition, guided by the understanding of compounds like AZ505, holds promise for the development of novel treatments for cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Effects of the Lysine Methyltransferase Inhibitor AZ505 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins. | Structural Genomics Consortium [thesgc.org]

- 9. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]

The SMYD2 Inhibitor AZ505 Ditrifluoroacetate: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ505 ditrifluoroacetate is a potent and highly selective small molecule inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2). As an epigenetic modulator, SMYD2 plays a critical role in regulating gene expression through the methylation of both histone and non-histone proteins. Its dysregulation has been implicated in a variety of diseases, including cancer and disorders of bone metabolism. This technical guide provides an in-depth overview of the effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction

This compound is a powerful research tool for elucidating the biological functions of SMYD2. It acts as a competitive inhibitor with respect to the peptide substrate and is uncompetitive with the cofactor S-adenosylmethionine (SAM), exhibiting a half-maximal inhibitory concentration (IC50) of 0.12 µM for SMYD2.[1] Notably, it displays high selectivity for SMYD2 over other methyltransferases such as SMYD3, DOT1L, and EZH2.[1] By inhibiting the catalytic activity of SMYD2, AZ505 provides a means to investigate the downstream consequences on gene transcription and cellular processes. This guide will focus on the documented effects of AZ505 on gene expression in the contexts of bone metabolism and cancer.

Impact of AZ505 on Gene Expression: Quantitative Data

The inhibition of SMYD2 by AZ505 leads to significant changes in the expression of key genes involved in cellular differentiation, proliferation, and apoptosis. The following tables summarize the observed effects in different cell types.

Bone Metabolism

| Gene | Gene Symbol | Function | Effect of AZ505 (1.2 µM) | Fold Change |

| Runt-related transcription factor 2 | cbfa1 (Runx2) | Key transcription factor for osteoblast differentiation | Moderately Increased mRNA Levels[1] | Not specified |

| Collagen, type I, alpha 1 | col1a1 | Major structural protein of bone | Moderately Increased mRNA Levels[1] | Not specified |

| Osteocalcin | bglap | Late marker of osteoblast differentiation | Greatly Upregulated mRNA Levels[1] | Not specified |

| Osterix | sp7 | Transcription factor essential for osteoblast differentiation | Greatly Upregulated mRNA Levels[1] | Not specified |

| Bone sialoprotein | ibsp | Component of the bone matrix | Greatly Upregulated mRNA Levels[1] | Not specified |

| Alkaline phosphatase | alpl | Early marker of osteoblast differentiation | Greatly Upregulated mRNA Levels[1] | Not specified |

| Receptor activator of nuclear factor kappa-B ligand | tnfsf11 (RANKL) | Key cytokine for osteoclast formation and activation | Increased mRNA Levels[1] | ~4-fold increase[1] |

| Osteoprotegerin | tnfsf11b (OPG) | Decoy receptor for RANKL, inhibits osteoclastogenesis | Decreased mRNA Levels[1] | Not specified |

| Gene | Gene Symbol | Function | Effect of AZ505 (1.2 µM) |

| Tartrate-resistant acid phosphatase | Acp5 (TRAP) | Marker of mature osteoclasts | Attenuated upregulation of mRNA[1] |

| Cathepsin K | Ctsk | Enzyme responsible for bone matrix degradation | Lower mRNA Levels[1] |

| Dendritic cell-specific transmembrane protein | Dcstamp | Essential for osteoclast cell-cell fusion | Lower mRNA Levels[1] |

| Nuclear factor of activated T-cells, cytoplasmic 1 | Nfatc1 | Master transcription factor for osteoclast differentiation | Significantly Lower mRNA and Protein Levels[1] |

| c-Fos | c-Fos | Component of the AP-1 transcription factor, involved in osteoclast differentiation | Weaker reduction in levels compared to NFATc1[1] |

Cancer

| Cell Line Type | Gene | Gene Symbol | Function | Effect of AZ505 |

| Glioma | N-cadherin | CDH2 | Epithelial-mesenchymal transition (EMT) marker | Reduction in expression[1] |

| Glioma | Collagen, type I, alpha 1 | COL1A1 | EMT marker | Reduction in expression[1] |

| Glioma | p21 | CDKN1A | Cell cycle inhibitor, p53 target gene | Upregulation of expression[1] |

| Glioma | GADD45 | GADD45A | DNA damage-inducible gene, p53 target | Upregulation of expression[1] |

| Glioma | Bax | BAX | Pro-apoptotic protein, p53 target gene | Upregulation of expression[1] |

| Prostate Cancer (PC3, DU145) | c-Myc | MYC | Oncogenic transcription factor | Decreased expression[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of AZ505's impact on gene expression.

Cell Culture and AZ505 Treatment

-

Isolate calvarial preosteoblasts from newborn mice.

-

Culture cells in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

To induce osteogenic differentiation, supplement the culture medium with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Treat the cells with this compound (dissolved in DMSO) at concentrations ranging from 0.12 µM to 1.2 µM for the desired duration (e.g., 3-9 days). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.

-

Isolate bone marrow-derived macrophages (BMMs) from the long bones of mice.

-

Culture BMMs in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).

-

To induce osteoclast differentiation, add 50 ng/mL of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to the culture medium.

-

Treat the cells with this compound at the desired concentrations (e.g., 1.2 µM) concurrently with RANKL stimulation for the specified time (e.g., 6 days).

-

Culture human glioma or prostate cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells at a suitable density to ensure they are in the exponential growth phase during treatment.

-

Treat cells with varying concentrations of this compound for the desired time points to assess the impact on gene expression.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction:

-

Lyse cells directly in the culture dish using a TRIzol-based reagent.

-

Extract total RNA according to the manufacturer's protocol, followed by purification and quantification.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate relative gene expression using the 2-ΔΔCt method.

-

| Species | Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| Mouse | Runx2 | GGC CTT GCA TGT TAA CAC CT[3] | GGC TCA ACA GCA AAC CAG AT[3] |

| Mouse | Bglap (Osteocalcin) | GCAATAAGGTAGTGAACAGACTCC[4] | CCATAGATGCGTTTGTAGGCGG[4] |

| Mouse | Tnfsf11 (RANKL) | GTGAAGACACACTACCTGACTCC[5] | GCCACATCCAACCATGAGCCTT[5] |

| Mouse | Nfatc1 | GGTGCCTTTTGCGAGCAGTATC[6] | CGTATGGACCAGAATGTGACGG[6] |

| Mouse | Ctsk (Cathepsin K) | AGCAGAACGGAGGCATTGACTC[7] | CCCTCTGCATTTAGCTGCCTTTG[7] |

| Mouse | Dcstamp | Not readily available in search results | Not readily available in search results |

| Human | CDKN1A (p21) | AGGTGGACCTGGAGACTCTCAG[8][9] | TCCTCTTGGAGAAGATCAGCCG[8][9] |

| Human | GADD45A | CTGGAGGAAGTGCTCAGCAAAG[10] | AGAGCCACATCTCTGTCGTCGT[10] |

| Human | BAX | TCAGGATGCGTCCACCAAGAAG[11] | TGTGTCCACGGCGGCAATCATC[11] |

| Human | MYC (c-Myc) | CCTGGTGCTCCATGAGGAGAC[12] | CAGACTCTGACCTTTTGCCAGG[12] |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Discussion and Future Directions

The available data clearly demonstrate that this compound, through its specific inhibition of SMYD2, exerts significant and context-dependent effects on gene expression. In the realm of bone biology, AZ505 presents a dual activity: it promotes the expression of genes associated with osteoblast differentiation while suppressing those critical for osteoclastogenesis.[1] This suggests a potential, albeit complex, role for SMYD2 in maintaining bone homeostasis. The strong upregulation of RANKL in osteoblasts by AZ505 in vivo, leading to bone loss, highlights the importance of considering systemic effects in drug development.[1]

In oncology, AZ505 has shown promise in preclinical models by reactivating the p53 tumor suppressor pathway and downregulating the expression of the proto-oncogene c-Myc.[1][2] These findings align with the known role of SMYD2 in methylating and inactivating p53, and its involvement in pathways that promote cell proliferation. The ability of AZ505 to modulate the expression of genes involved in the epithelial-mesenchymal transition further underscores its potential as an anti-cancer therapeutic.[1]

Future research should aim to further delineate the complete spectrum of genes regulated by SMYD2 in various physiological and pathological states using genome-wide approaches such as RNA-sequencing and ChIP-sequencing in AZ505-treated models. A deeper understanding of the interplay between SMYD2-mediated methylation and other epigenetic modifications will be crucial. Furthermore, exploring the therapeutic potential of AZ505 in combination with other agents, such as chemotherapy or immunotherapy, warrants investigation. The development of more potent and specific SMYD2 inhibitors, guided by the insights gained from studies with AZ505, will continue to be a promising avenue for novel therapeutic strategies.

Conclusion

This compound is an invaluable tool for probing the function of SMYD2 in gene regulation. Its demonstrated ability to modulate the expression of key genes in bone metabolism and cancer provides a strong rationale for the continued investigation of SMYD2 as a therapeutic target. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of AZ505 in their studies and in the broader effort to develop novel epigenetic therapies.

References

- 1. origene.com [origene.com]

- 2. Mouse Runx2 qPCR primer set (NM_009820) - DiaCarta, Inc. [diacarta.com]

- 3. Runx2 and Bone Morphogenic Protein 2 Regulate the Expression of an Alternative Lef1 Transcript During Osteoblast Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. origene.com [origene.com]

- 6. origene.com [origene.com]

- 7. origene.com [origene.com]

- 8. cdn.origene.com [cdn.origene.com]

- 9. researchgate.net [researchgate.net]

- 10. origene.com [origene.com]

- 11. origene.com [origene.com]

- 12. resources.amsbio.com [resources.amsbio.com]

Methodological & Application

Application Notes and Protocols for AZ505 Ditrifluoroacetate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ505 ditrifluoroacetate is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. SMYD2 is implicated in the regulation of various cellular processes through the methylation of histone and non-histone proteins, including the tumor suppressor p53. Dysregulation of SMYD2 activity has been linked to the progression of several cancers, making it an attractive target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability and target engagement.

Mechanism of Action

This compound competitively inhibits the binding of peptide substrates to the SMYD2 active site, thereby preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to lysine residues on target proteins. It exhibits high selectivity for SMYD2 with a reported in vitro IC50 value of 0.12 µM.[1][2][3] Its selectivity is over 600-fold greater for SMYD2 than for other histone methyltransferases such as SMYD3, DOT1L, and EZH2 (IC50 > 83.3 µM).[3]

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity | Reference |

| SMYD2 | 0.12 | - | [1][2][3] |

| SMYD3 | > 83.3 | >694-fold | [3] |

| DOT1L | > 83.3 | >694-fold | [3] |

| EZH2 | > 83.3 | >694-fold | [3] |

Reported In Vitro Treatment Conditions

| Cell Line | Concentration (µM) | Duration | Observed Effect | Reference |

| PC3 (Prostate Cancer) | 20 | 48 hours | Decreased c-Myc expression | |

| DU145 (Prostate Cancer) | 20 | 48 hours | Decreased c-Myc expression | |

| MDA-MB-231 (Breast Cancer) | 40 | 2 hours | Decreased methylation and phosphorylation of STAT3 and p65 | |

| Mouse Calvarial Preosteoblasts | 0.12 - 1.2 | 3 days | Promoted osteoblast differentiation | |

| Mouse Bone Marrow-derived Macrophages | Not specified | Not specified | Inhibited osteoclast differentiation |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW = 805.59 g/mol ), dissolve 0.806 mg of the compound in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C for 10-15 minutes) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for p53 Methylation

This protocol is designed to assess the effect of AZ505 on the methylation status of p53, a known substrate of SMYD2.

Materials:

-

Cancer cell line with wild-type p53 (e.g., A549, MCF-7)

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-pan-p53 antibody

-

Anti-mono-methyl-p53 (Lys370) antibody (a potential target of SMYD2)

-

Anti-β-actin or GAPDH antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative changes in p53 methylation.

Visualizations

Caption: SMYD2 Signaling Pathway and Inhibition by AZ505.

Caption: Cell Viability (MTT) Assay Workflow.

Caption: Western Blot Workflow for p53 Methylation.

References

Application Notes and Protocols for AZ505 Ditrifluoroacetate in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ505 ditrifluoroacetate is a potent and highly selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3][4][5][6] SMYD2 has emerged as a significant target in various diseases, including cancer, due to its role in methylating both histone and non-histone proteins, thereby regulating gene expression and cellular signaling pathways. These notes provide detailed protocols and recommended concentrations for the use of this compound in in vitro studies to investigate its biological effects and mechanism of action.

Mechanism of Action

AZ505 is a substrate-competitive inhibitor of SMYD2, binding to the peptide-binding groove of the enzyme. This selective inhibition prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to lysine residues on SMYD2 substrates. Key non-histone substrates of SMYD2 include the tumor suppressor proteins p53 and retinoblastoma (Rb), as well as signaling proteins such as STAT3 and the p65 subunit of NF-κB. By inhibiting SMYD2, AZ505 can modulate the activity of these crucial cellular regulators. For instance, treatment with AZ505 has been shown to decrease the methylation and subsequent phosphorylation of STAT3 and p65.[7][8] Furthermore, inhibition of SMYD2 by AZ505 can lead to a reduction in the expression of downstream targets like the oncoprotein c-Myc.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various in vitro studies. This information is crucial for designing experiments and interpreting results.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 (Enzymatic Activity) | SMYD2 | 0.12 µM | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Selectivity | SMYD3, DOT1L, EZH2, GLP, G9A, SET7/9 | >83.3 µM (>600-fold) | [3][7][9] |

| Binding Affinity (Kd) | SMYD2 | 0.5 µM | [7][8][9] |

| Cellular Antiproliferative IC50 | MDA-MB-231 (72h) | 13.1 µM | [7] |

| Inhibition of p53 methylation | U2OS cells (24h) | ~10 µM | |

| Effective Concentration | Decrease c-Myc expression in PC3 and DU145 cells (48h) | 20 µM | [7][8] |

| Effective Concentration | Decrease methylation and phosphorylation of STAT3 and p65 in MDA-MB231 cells (2h) | 40 µM | [7][8] |

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound. By inhibiting SMYD2, AZ505 modulates the methylation status of key signaling proteins, leading to downstream effects on gene expression and cellular processes.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions are unstable and should be prepared fresh or from frozen aliquots for each experiment.[6]

Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the wells. Include a vehicle control (DMSO only) and a positive control for cell death.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[2]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol provides a general guideline for detecting phosphorylated STAT3. Optimization may be required for specific cell lines and experimental conditions.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with this compound at the desired concentration and duration.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Separate the protein samples on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro study investigating the effects of this compound.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. researchgate.net [researchgate.net]

- 4. adooq.com [adooq.com]

- 5. biocompare.com [biocompare.com]

- 6. selleckchem.com [selleckchem.com]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ505 Ditrifluoroacetate: A Guide to Solubility and Experimental Preparation

Abstract

This application note provides detailed protocols for the solubilization and preparation of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). The information is intended for researchers, scientists, and drug development professionals. This document includes comprehensive data on solubility, storage conditions, and step-by-step instructions for preparing this compound for both in vitro and in vivo experiments.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for SMYD2, a lysine methyltransferase, with an IC50 value of 0.12 µM.[1][2][3][4][5][][7] SMYD2 is implicated in various cellular processes and its overexpression has been linked to the development of certain cancers, making it a significant target in drug discovery. This compound exerts its inhibitory effect by competing with the peptide substrate in the binding groove of SMYD2.[3] Proper preparation of this compound is critical for accurate and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is a solid with a molecular weight of 805.59 g/mol .[3][4] Its solubility is a key consideration for experimental design. The compound is soluble in organic solvents but insoluble in water.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 125 mg/mL[2] | - |

| Ethanol | ≥ 7.3 mg/mL | Requires sonication to fully dissolve.[3] |

| Water | Insoluble[3] | - |

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and activity.

Table 2: Storage Conditions and Stability

| Form | Storage Temperature | Stability | Notes |

| Solid (Powder) | -20°C[1][3] | At least 12 months[1] | Protect from moisture. |

| Stock Solution (-80°C) | -80°C | Up to 6 months[8] | Use freshly opened DMSO for best results.[8] |

| Stock Solution (-20°C) | -20°C | Up to 1 month[8] | Avoid repeated freeze-thaw cycles. |

| Aqueous Solutions | Room Temperature | Not recommended for more than one day[1] | Prepare fresh for each experiment. |

Experimental Protocols

Preparation of Stock Solutions

The high solubility of this compound in DMSO makes it the recommended solvent for preparing concentrated stock solutions.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.806 mg of this compound in 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Caption: Workflow for preparing this compound stock solution.

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration is low enough (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of Working Solution for Cell-Based Assays

-

Thaw Stock: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.

-

Serial Dilution (Optional): If a very low final concentration is required, perform a serial dilution of the stock solution in DMSO.

-

Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately by pipetting or gentle vortexing. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Application: Add the final working solution to the cells. Ensure that the vehicle control (e.g., cells treated with the same final concentration of DMSO in media) is included in the experimental design.

Preparation for In Vivo Experiments

For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity. The working solution for in vivo experiments should be prepared fresh on the day of use.[8][9]

Protocol 3: Suggested Formulation for In Vivo Administration

A common formulation for in vivo studies involves a mixture of solvents. The following is a suggested starting point, which may require optimization depending on the animal model and route of administration.

-

Solvent Preparation: Prepare a vehicle solution. A common vehicle consists of a mixture such as DMSO, PEG300, Tween 80, and saline.

-

Dissolution: First, dissolve the required amount of this compound in DMSO.

-

Emulsification: Gradually add PEG300 to the DMSO solution while mixing. Subsequently, add Tween 80 and mix thoroughly.

-

Final Volume: Bring the solution to the final volume with saline and mix until a clear and homogenous solution is formed.

-

Administration: The formulation should be administered to the animals shortly after preparation.

Signaling Pathway

This compound is a selective inhibitor of SMYD2. Inhibition of SMYD2 can affect downstream signaling pathways. For instance, it has been shown to decrease the expression of c-Myc and reduce the methylation and phosphorylation of STAT3 and p65.[8]

Caption: Inhibition of SMYD2 by this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the effective use of this compound in research settings. Adherence to these guidelines for solubility, storage, and preparation will contribute to the generation of reliable and reproducible experimental outcomes. Researchers should always perform preliminary tests to determine the optimal concentrations and conditions for their specific experimental systems.

References

- 1. westbioscience.com [westbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 7. This compound | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application of AZ505 Ditrifluoroacetate in Cancer Research: A Detailed Guide

Introduction

AZ505 ditrifluoroacetate is a potent and highly selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. SMYD2 is frequently overexpressed in various cancers, including triple-negative breast cancer, pancreatic cancer, and glioma, where it plays a crucial role in tumor progression through the methylation of both histone and non-histone proteins. By inhibiting SMYD2, this compound presents a promising avenue for targeted cancer therapy. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in cancer research.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor of SMYD2, binding to the peptide-binding groove of the enzyme. This prevents SMYD2 from methylating its target proteins, which include key regulators of cell growth, proliferation, and survival. The primary mechanism of AZ505's anti-cancer activity stems from its ability to modulate critical signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Affected

Inhibition of SMYD2 by this compound has been shown to impact several key oncogenic signaling pathways:

-

p53 Pathway: SMYD2 is known to methylate and inactivate the tumor suppressor protein p53. By inhibiting SMYD2, AZ505 can restore p53 function, leading to the upregulation of its downstream targets such as p21 and GADD45, which in turn induce cell cycle arrest and apoptosis.

-

STAT3 and NF-κB Signaling: AZ505 has been demonstrated to decrease the methylation and subsequent phosphorylation of STAT3 and the p65 subunit of NF-κB. These transcription factors are critical for promoting cancer cell proliferation and survival.

-

ERK, mTOR, and Akt Signaling: SMYD2 has been linked to the regulation of the ERK, mTOR, and Akt signaling pathways, which are central to cell growth and metabolism.

Figure 1: Simplified signaling pathway of AZ505 action.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| U251 | Glioma | Cell Viability (CCK-8) | ~10-15 | |

| U87 | Glioma | Cell Viability (CCK-8) | ~10-15 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (MTT) | Not specified in detail | |

| HT-29 | Colon Cancer | Apoptosis Assay | Not applicable |

In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment Protocol | Outcome | Reference |

| Colon Cancer | Apc Min/+ mice | Intratumoral injection of AZ505 every two days. | Significant reduction in tumor size. | |

| Triple-Negative Breast Cancer | Xenograft | Not specified in detail. | Significantly reduced tumor growth. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-